molecular formula C9H10BrNOS B7860992 5-bromo-N-cyclobutylthiophene-3-carboxamide

5-bromo-N-cyclobutylthiophene-3-carboxamide

Cat. No.: B7860992
M. Wt: 260.15 g/mol
InChI Key: OCARPGSJMPWQTK-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclobutylthiophene-3-carboxamide is a brominated thiophene derivative featuring a carboxamide group at position 3 of the thiophene ring and a cyclobutyl substituent on the amide nitrogen. Its molecular formula is C₉H₁₀BrNOS (calculated based on structural analysis), with a molecular weight of 260.17 g/mol.

The compound is synthesized via coupling reactions between 5-bromothiophene-3-carboxylic acid and cyclobutylamine, typically using activating agents (e.g., EDC/HOBt) in aprotic solvents. This method aligns with protocols described for similar carboxamides in and .

Properties

IUPAC Name

5-bromo-N-cyclobutylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNOS/c10-8-4-6(5-13-8)9(12)11-7-2-1-3-7/h4-5,7H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCARPGSJMPWQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=CSC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-bromo-N-cyclobutylthiophene-3-carboxamide exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key analogs differ in the amide substituent and carboxamide position on the thiophene ring. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Amide Substituent Thiophene Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-Bromo-N-cyclobutylthiophene-3-carboxamide Cyclobutyl 3 C₉H₁₀BrNOS 260.17 Intermediate for drug design
5-Bromo-N,N-dibutylthiophene-3-carboxamide Dibutyl 3 C₁₃H₂₀BrNOS 318.27 Higher lipophilicity
5-Bromo-N,N-dimethylthiophene-3-carboxamide Dimethyl 3 C₈H₉BrN₂OS 261.14 Solubility in polar solvents
5-Bromo-N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide 5-Methylisoxazol-3-yl 2 C₁₀H₈BrN₂O₂S 307.16 Potential kinase inhibition
5-Bromo-N-(3-cyanophenyl)thiophene-2-carboxamide 3-Cyanophenyl 2 C₁₂H₇BrN₂OS 307.17 π-Stacking in dye chemistry

Structure-Activity Relationships (SAR)

  • Amide Position : Position 3 carboxamides (e.g., cyclobutyl, dibutyl) may exhibit distinct electronic effects compared to position 2 derivatives. For example, position 2 analogs () show stronger dipole moments, influencing binding in biological targets .
  • Substituent Bulk : The cyclobutyl group’s rigidity may improve target selectivity over flexible chains (e.g., dibutyl). highlights that bulky aryl groups in triazole-carboxamides enhance anticancer activity .
  • Bromine Role : The 5-bromo substituent is conserved across analogs, suggesting its critical role as a leaving group in cross-coupling reactions or as a hydrogen-bond acceptor .

Research Findings and Implications

  • Cyclobutyl vs. Linear Alkyls : The cyclobutyl group’s constrained geometry may reduce metabolic degradation compared to dibutyl analogs, improving pharmacokinetics .
  • Positional Isomerism: Position 3 carboxamides are less explored in drug discovery than position 2 derivatives, warranting further study for novel targets.
  • Bromine Utilization : The 5-bromo substituent enables diversification via Suzuki-Miyaura couplings, a strategy employed in for triazole synthesis .

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